molecular formula C7H11ClN2O2S B3016905 rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrilehydrochloride CAS No. 2126144-49-6

rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrilehydrochloride

Cat. No.: B3016905
CAS No.: 2126144-49-6
M. Wt: 222.69
InChI Key: YFOZDUKMPKVDBC-UOERWJHTSA-N
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Description

rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride is a bicyclic sulfonamide derivative featuring a thieno-pyrrole scaffold. Its molecular formula is C₇H₁₁ClN₂O₂S, with a molecular weight of 242.75 g/mol (95% purity) . The compound includes a cyano (-CN) group at the 3a position and a sulfonyl (-SO₂) moiety, contributing to its distinct electronic and steric properties.

Properties

IUPAC Name

(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c8-3-7-4-9-1-6(7)2-12(10,11)5-7;/h6,9H,1-2,4-5H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOZDUKMPKVDBC-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2(CN1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CS(=O)(=O)C[C@]2(CN1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrilehydrochloride involves multiple steps, typically starting with the formation of the thieno[3,4-c]pyrrole core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrilehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles and electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrilehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Notable Features
Target: rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride C₇H₁₁ClN₂O₂S 242.75 Thieno[3,4-c]pyrrole, -CN, -SO₂ High polarity due to -CN and -SO₂ groups
rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-2,2-dione hydrochloride C₈H₁₆ClNO₂S 225.74 Thieno[3,4-c]pyrrole, -CH₃ Methyl groups enhance lipophilicity
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride C₇H₁₂ClNO 169.63* Furo[3,4-c]pyrrole (oxygen-based ring) Reduced metabolic stability vs. thieno
rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrole-1,1-dione C₈H₁₂ClNO₃S 261.71* Thieno[2,3-c]pyrrole, -OCH₃ Methoxy group modulates solubility

*Calculated based on structural inference where explicit data were unavailable .

Substituent Effects

  • Cyano (-CN) vs. This difference may influence blood-brain barrier penetration or target binding.
  • Methoxy (-OCH₃) vs. Cyano: The methoxy-substituted derivative (C₈H₁₂ClNO₃S) offers improved solubility in polar solvents but reduced stability under acidic conditions due to ether cleavage risks .

Heteroatom Variations

  • Thieno (Sulfur) vs.

Stereochemical Considerations

The rac-(3aR,6aS) configuration of the target compound contrasts with the rel-configuration in the furo analog, which may lead to divergent interactions with chiral biological targets. Stereochemistry is critical for enantioselective activity but remains underexplored in these compounds .

Commercial Availability

  • The target compound and its analogs are listed in rare chemical catalogs (e.g., Enamine Ltd, CymitQuimica) with prices ranging from €44/100 mg to €568/10 g, indicating niche research use .

Biological Activity

rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2λ6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride is a synthetic compound with a unique thieno[3,4-c]pyrrole core structure. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic regulation.

The molecular formula of this compound is C₇H₈N₂O₂S, with a molecular weight of approximately 172.21 g/mol. The compound features a thieno[3,4-c]pyrrole framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC₇H₈N₂O₂S
Molecular Weight172.21 g/mol
CAS Number2138437-16-6
Boiling PointPredicted at 701.5 °C
DensityPredicted at 1.476 g/cm³

The biological activity of rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2λ6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride is primarily linked to its interaction with metabolic pathways in cancer cells. It has been shown to activate the M2 form of pyruvate kinase (PKM2), which plays a crucial role in the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.

Activation of PKM2 can lead to a shift in cellular metabolism from an anabolic state back to a more normal metabolic profile, potentially inhibiting cancer cell proliferation and survival. This compound may also influence other metabolic enzymes and pathways critical for cancer growth.

Research Findings

Recent studies have evaluated the efficacy of various thieno[3,4-c]pyrrole derivatives in modulating PKM2 activity. For instance:

  • Selectivity and Potency : In a quantitative high-throughput screening (qHTS) involving nearly 300,000 small molecules, derivatives of thieno[3,4-c]pyrrole were identified as potent activators of PKM2 with AC₅₀ values ranging from 63 nM to 326 nM depending on their structural modifications .
  • Structure-Activity Relationship (SAR) : Modifications to the thieno core structure have been systematically explored to optimize potency and selectivity against related pyruvate kinase isoforms (PKM1, PKR). The introduction of various substituents has been shown to enhance solubility and biological activity .

Case Studies

Several case studies highlight the potential therapeutic applications of rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2λ6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride:

  • Cancer Metabolism : A study demonstrated that compounds activating PKM2 could revert the altered metabolic state of cancer cells towards normalcy by redirecting glycolytic intermediates for biosynthesis . This suggests that such compounds could be developed into effective anti-cancer therapeutics.
  • Inhibition Studies : Another investigation focused on the inhibition of cell proliferation in various cancer cell lines treated with thieno[3,4-c]pyrrole derivatives. Results indicated significant reductions in cell viability correlated with increased PKM2 activation .

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